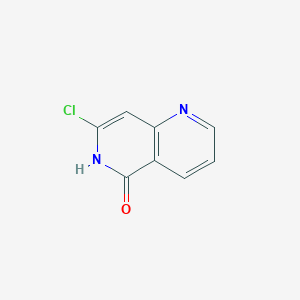

7-Chloro-1,6-naphthyridin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-6-5(8(12)11-7)2-1-3-10-6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTSNLBYSQYWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(NC2=O)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Chemical Reactivity of 7 Chloro 1,6 Naphthyridin 5 Ol Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying the 1,6-naphthyridine (B1220473) scaffold. masterorganicchemistry.com This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. masterorganicchemistry.com

Reactivity at the Chlorine Atom (C-7 Position)

The chlorine atom at the C-7 position of 7-Chloro-1,6-naphthyridin-5-ol is a prime site for SNAr reactions. This reactivity is amplified by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine (B92270) ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Various nucleophiles can displace the C-7 chlorine, including amines, alkoxides, and thiolates, leading to a diverse array of 7-substituted-1,6-naphthyridine derivatives. For instance, reaction with amines yields 7-amino-1,6-naphthyridin-5-ol derivatives, which are valuable precursors for further functionalization.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 7-Amino-1,6-naphthyridin-5-ol |

| Alkoxide | R-O⁻ | 7-Alkoxy-1,6-naphthyridin-5-ol |

| Thiolate | R-S⁻ | 7-Thioether-1,6-naphthyridin-5-ol |

Reactions Involving the Hydroxyl Group (C-5 Position)

The hydroxyl group at the C-5 position can also participate in nucleophilic substitution reactions, typically after conversion to a better leaving group. For example, treatment with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) can convert the hydroxyl group into a sulfonate ester. This ester is then susceptible to displacement by a variety of nucleophiles.

Alternatively, the hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | 5-Alkoxy-7-chloro-1,6-naphthyridine |

| O-Acylation | Acyl chloride, Base | 5-Acyloxy-7-chloro-1,6-naphthyridine |

| Sulfonation | Sulfonyl chloride, Base | 5-Sulfonyloxy-7-chloro-1,6-naphthyridine |

Electrophilic Substitution Reactions on the 1,6-Naphthyridine Ring System

Electrophilic aromatic substitution on the 1,6-naphthyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. wikipedia.org However, under forcing conditions or with activating substituents present on the ring, electrophilic substitution can occur.

Reactions such as nitration, halogenation, and sulfonation typically require strong acids and high temperatures. The position of substitution is directed by the existing substituents and the electronic properties of the naphthyridine ring system.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of 1,6-naphthyridine derivatives. researchgate.net The chlorine atom at the C-7 position of this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the C-7 position.

Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the chloro-naphthyridine, again catalyzed by palladium. This reaction is tolerant of a wide range of functional groups.

These cross-coupling reactions have enabled the synthesis of a vast library of substituted 1,6-naphthyridines with diverse biological activities. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst, Base | C-C (aryl/vinyl) |

| Stille | Organostannane | Pd catalyst | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | C-C (alkynyl) |

Functionalization of Peripheral Substituents and Side Chains

Once the core 1,6-naphthyridine scaffold is assembled and functionalized, further modifications can be made to the peripheral substituents and side chains. nih.gov For example, if an amino group is introduced at the C-7 position, it can be acylated, alkylated, or used as a handle for the attachment of other functional groups. Similarly, a hydroxyl group at the C-5 position can be converted into an ether or ester to modulate the compound's properties. These late-stage functionalizations are crucial for fine-tuning the biological activity and pharmacokinetic properties of 1,6-naphthyridine-based compounds.

Rearrangement Reactions in 1,6-Naphthyridine Chemistry (e.g., Smiles Rearrangement)

Rearrangement reactions can provide access to novel naphthyridine-based scaffolds. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that has been observed in naphthyridine chemistry. nih.gov In the context of 1,6-naphthyridine derivatives, a suitably positioned nucleophile on a side chain can attack an electrophilic carbon on the naphthyridine ring, leading to a skeletal rearrangement. nih.gov For instance, a Smiles rearrangement could potentially occur in a derivative of this compound where a nucleophilic group is tethered to the C-5 oxygen. This type of transformation can lead to the formation of isomeric structures that would be difficult to access through direct synthesis.

Synthesis of Polycondensed and Fused Heterocyclic Systems from 1,6-Naphthyridine Precursors

The 1,6-naphthyridine scaffold serves as a foundational building block for the synthesis of more complex polycondensed and fused heterocyclic systems. These intricate molecular architectures are of significant interest due to their diverse applications, including as potential photocytotoxic agents and fluorophores. nih.govrsc.org The strategic derivatization of 1,6-naphthyridine precursors is crucial for constructing these larger systems, often involving the introduction of reactive functional groups that can participate in cyclization reactions.

A key precursor, 5-hydroxy-1,6-naphthyridine, can be synthesized and subsequently converted to its chloro derivative. epa.gov This halogenated intermediate offers a versatile handle for further chemical modifications, including amination, which sets the stage for building fused rings.

One prominent example of this strategy is the synthesis of triazolo-fused naphthyridine systems. Specifically, nih.govrsc.orgresearchgate.nettriazolo[4,5-h] nih.govnih.govnaphthyridines have been developed and investigated for their photochemotherapeutic potential. nih.gov The synthesis of these fused systems typically begins with a suitably functionalized 1,6-naphthyridine core.

For instance, the construction of the triazole ring onto the 1,6-naphthyridine framework can be achieved through the cyclization of an ortho-amino-azo derivative. This approach highlights the importance of derivatizing the initial 1,6-naphthyridine to install the necessary functional groups for the subsequent annulation reaction. The resulting fused systems, such as the nih.govrsc.orgresearchgate.nettriazolo[4,5-h] nih.govnih.govnaphthyridines, represent a class of polycondensed heterocycles with unique photophysical properties. nih.gov

In a similar vein, other fused systems like nih.govrsc.orgoxazolo[5,4-h] nih.govnih.govnaphthyridines have also been synthesized, demonstrating the versatility of the 1,6-naphthyridine core in creating a variety of polycondensed heterocyclic structures. nih.gov

Furthermore, acid-mediated intramolecular cyclization reactions represent another powerful method for creating fused polycyclic 1,6-naphthyridines. rsc.orgnih.gov For example, a mild and efficient route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves the CF₃SO₃H- or H₂SO₄-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitrile precursors. rsc.org This method showcases how a strategically placed cyano group on a 1,6-naphthyridine precursor can act as a one-carbon synthon to facilitate the formation of a new fused ring, leading to compounds such as benzo[b] nih.govnih.govnaphthyridines. nih.gov

The table below details some of the fused heterocyclic systems synthesized from 1,6-naphthyridine precursors.

Table 1: Examples of Fused Heterocyclic Systems Derived from 1,6-Naphthyridine Precursors

| Precursor Type | Fused System | Synthetic Method | Reference |

|---|---|---|---|

| Functionalized 1,6-Naphthyridine | nih.govrsc.orgresearchgate.netTriazolo[4,5-h] nih.govnih.govnaphthyridine | Cyclization of ortho-amino-azo derivative | nih.gov |

| Functionalized 1,6-Naphthyridine | nih.govrsc.orgOxazolo[5,4-h] nih.govnih.govnaphthyridine | Cyclization | nih.gov |

| 4-(Arylamino)nicotinonitrile | Benzo[b] nih.govnih.govnaphthyridine | Acid-mediated intramolecular cycloaromatisation | rsc.orgnih.gov |

Compound Index

Advanced Spectroscopic Characterization and Structural Elucidation of 1,6 Naphthyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 7-Chloro-1,6-naphthyridin-5-ol would be expected to show distinct signals for each of the aromatic protons on the naphthyridine core. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of these protons would provide critical information about their connectivity and spatial relationships. The proton of the hydroxyl (-OH) group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings would be characteristic of the naphthyridine scaffold, while the carbons bonded to the chlorine and oxygen atoms (C-7 and C-5) would exhibit shifts influenced by the electronegativity of these substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques are instrumental in assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (H-H correlations).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached (¹J-coupling).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J), which is crucial for piecing together the entire carbon skeleton and confirming the positions of substituents.

Specific experimental NMR data for this compound is not available from the performed searches.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound (molecular formula: C₈H₅ClN₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

A specific mass spectrum or detailed fragmentation analysis for this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to display characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Absorptions in the 1500-1600 cm⁻¹ range due to C=C and C=N stretching vibrations within the aromatic naphthyridine rings.

A C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹.

If the compound exists predominantly as its keto-tautomer, 7-Chloro-1,6-naphthyridin-5(6H)-one, the spectrum would instead show a strong absorption for the C=O (carbonyl) stretch, typically around 1650-1700 cm⁻¹, and an N-H stretch around 3300-3500 cm⁻¹.

No experimental IR spectrum for this compound was found in the conducted research.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms, as well as bond lengths and angles. This technique would unambiguously confirm the connectivity and tautomeric form (enol vs. keto) of the compound in the solid state.

There is no published X-ray crystal structure data for this compound.

Other Spectroscopic Methods for Complementary Structural Insights (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed to investigate the electronic transitions within a molecule. For 1,6-naphthyridine (B1220473) derivatives, including this compound, UV-Vis spectroscopy provides complementary information to other spectroscopic methods like NMR and IR, offering insights into the electronic structure and conjugation of these heterocyclic systems. The absorption of UV or visible light by these compounds promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores.

The UV-Vis spectra of 1,6-naphthyridine derivatives are influenced by the nature and position of substituents on the naphthyridine core. These substituents can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in the molar absorptivity (ε). For instance, the introduction of an amino group at the 3-position of a 2,6-naphthyridine (B1209661) ring system results in a significant bathochromic shift of the α-bands, on the order of 60-70 nm. cdnsciencepub.com This is attributed to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Solvatochromism, the change in the position, and sometimes the intensity, of a UV-Vis absorption band with a change in the solvent polarity, is another important aspect studied in 1,6-naphthyridine derivatives. nih.govresearchgate.net Such studies can provide information about the electronic distribution in the ground and excited states of the molecule and the nature of solute-solvent interactions. For example, the solvatochromism of certain 1,6-naphthyridine derivatives has been used to estimate the enhancement in dipole moments upon excitation. nih.gov

Detailed research findings on various substituted 1,6-naphthyridine compounds have been reported, showcasing the utility of UV-Vis spectroscopy in their characterization. While specific data for this compound is not extensively documented in publicly available literature, the data from related compounds provide a strong basis for understanding its expected spectroscopic behavior. The electronic spectra of these compounds are typically recorded in various organic solvents like ethanol (B145695), methanol, or tetrahydrofuran (B95107) (THF) to assess the impact of solvent polarity on the electronic transitions.

Below is a table summarizing the UV-Vis absorption data for a selection of substituted 1,6-naphthyridine derivatives from various research studies. This data illustrates the range of absorption maxima observed for this class of compounds.

| Compound Name | Solvent | Absorption Maxima (λmax) in nm | Reference |

| 2,6-Naphthyridine | Methanol | 207, 255, 300 | cdnsciencepub.com |

| 4-Methyl-2,6-naphthyridine | Methanol | 209, 258, 303 | cdnsciencepub.com |

| 3-Amino-2,6-naphthyridine | Methanol | 232, 265, 365 | cdnsciencepub.com |

| 3-Amino-4-methyl-2,6-naphthyridine | Methanol | 234, 270, 370 | cdnsciencepub.com |

| (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP1) | Not Specified | 200-800 (range) | researchgate.net |

| (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2) | Not Specified | 200-800 (range) | researchgate.net |

| (E)-5,7-diamino-4-(3-bromostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP3) | Not Specified | 200-800 (range) | researchgate.net |

| Substituted 1,6-naphthyridines (General) | Not Specified | 560 (for specific derivatives) | rsc.org |

The study of these and other related 1,6-naphthyridine compounds demonstrates that UV-Vis spectroscopy is a fundamental tool for probing their electronic properties, which are crucial for applications in various fields, including materials science and medicinal chemistry. nih.govuni-rostock.de The position and intensity of absorption bands provide a fingerprint for a given substitution pattern on the naphthyridine scaffold.

Medicinal Chemistry and Applications of 1,6 Naphthyridine Scaffolds

The 1,6-Naphthyridine (B1220473) Motif in Drug Discovery and Development

The 1,6-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. shachemlin.comdoi.org Derivatives of this scaffold have been investigated for numerous therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. shachemlin.comlookchem.comclockss.org The rigid, planar structure of the bicyclic system, combined with the presence of two nitrogen atoms, allows for specific spatial arrangements of substituents that can interact with biological receptors and enzymes. nih.govfluorochem.co.uk

The versatility of the 1,6-naphthyridine motif has led to its inclusion in compounds targeting a variety of enzymes and receptors. For instance, derivatives have been developed as inhibitors of HIV integrase, phosphodiesterase 10A (PDE10A), and various kinase targets. chemscene.com The natural product aaptamine, a benzo[de] naphthyridine, and its analogues isolated from marine sponges, exhibit significant cytotoxic effects against various cancer cell lines. fluorochem.co.uk This inherent biological activity of the core structure makes it a valuable starting point for the development of new therapeutic agents.

Scaffold Derivatization Strategies for Targeted Pharmacological Research

The functionalization of the 1,6-naphthyridine scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic properties and enhance target-specific activity. The chlorine atom in compounds like 7-Chloro-1,6-naphthyridin-5-ol is a particularly useful handle for derivatization. Halogenated positions on the naphthyridine ring are reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. mdpi.com

Common derivatization strategies for the 1,6-naphthyridine scaffold include:

Nucleophilic Aromatic Substitution (SNAr): The chloro group, particularly when activated by the ring nitrogens, can be displaced by various nucleophiles like amines, alcohols, and thiols to introduce a wide range of functional groups. mdpi.com For example, reacting 5,7-dichloro-1,6-naphthyridin-2-ol (B11782126) with amines allows for selective substitution at the 7-position. google.com

Cross-Coupling Reactions: Palladium-catalyzed reactions are extensively used to form carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and amino substituents.

Modification of Hydroxyl/Oxo Groups: The 5-ol group of the title compound exists in tautomeric equilibrium with the corresponding 1,6-naphthyridin-5(6H)-one. This keto-enol system allows for reactions such as O-alkylation or conversion to a more reactive triflate group for further coupling reactions. clockss.org

N-Alkylation: The ring nitrogen atoms can be alkylated to improve solubility and bioavailability. smolecule.com

These strategies allow for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. doi.orginnovareacademics.in

Design of 1,6-Naphthyridine-Based Compound Libraries for Screening Initiatives

The development of compound libraries based on a central scaffold is a cornerstone of modern drug discovery, enabling high-throughput screening against various biological targets. The 1,6-naphthyridine framework is well-suited for library synthesis due to its chemical tractability and the multiple points available for diversification. rsc.orggoogle.com

The design of a 1,6-naphthyridine library, potentially starting from an intermediate like this compound, would involve a combinatorial approach. A common strategy is a split-and-pool synthesis, where a core intermediate is reacted with a set of building blocks, and the resulting products are then pooled and reacted with another set of building blocks. google.com For the 1,6-naphthyridine scaffold, diversity can be introduced at several positions, for example by varying the substituents at the chloro and hydroxyl positions.

The synthesis of a 101-membered library based on 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds has been successfully demonstrated, utilizing reactions like urea, amide, and sulfonamide formation. rsc.org Screening of this library led to the identification of lead compounds with antituberculosis activity. rsc.org This highlights the potential of creating diverse libraries from naphthyridine cores to discover novel bioactive agents.

Influence of Halogenation and Hydroxylation on Scaffold Utility

The presence and position of halogen and hydroxyl groups on the 1,6-naphthyridine scaffold have a profound impact on the compound's physicochemical properties and biological activity.

Halogenation: The chlorine atom at the C7 position of this compound serves multiple roles.

Electronic Effects: As an electron-withdrawing group, it modulates the electron density of the aromatic system, which can influence binding affinities with biological targets.

Reactivity: It provides a reactive site for nucleophilic substitution, which is a crucial step in the synthesis of more complex derivatives. The chloro group is a good leaving group, facilitating the introduction of various functional groups to build structure-activity relationships. mdpi.com

Pharmacokinetic Properties: Halogen atoms can affect metabolic stability and membrane permeability. For instance, fluorination is often used to enhance metabolic stability and binding affinity. ossila.com

Hydroxylation/Oxo Group: The hydroxyl group at the C5 position is in tautomeric equilibrium with a keto group, forming 7-chloro-1,6-naphthyridin-5(6H)-one. clockss.org This feature is critical for its biological and chemical properties.

Hydrogen Bonding: The hydroxyl/keto group can act as a hydrogen bond donor or acceptor, which is a key interaction for binding to many biological targets, such as the active sites of kinases. nih.gov

Chelation: The arrangement of the hydroxyl/keto group and the adjacent ring nitrogen can create a bidentate chelation site for metal ions, which can be relevant for certain enzymatic inhibition mechanisms or for the formation of metal complexes with specific properties. ossila.com

Synthetic Handle: The hydroxyl group can be alkylated or converted into other functional groups to modulate the properties of the molecule.

The combination of these two functional groups in this compound makes it a versatile intermediate for creating a wide array of derivatives with potentially tunable biological activities.

Role of 1,6-Naphthyridine Derivatives as Synthetic Intermediates for Active Pharmaceutical Ingredients (APIs)

Halogenated naphthyridine derivatives are valuable building blocks in the synthesis of complex APIs. lookchem.comcymitquimica.com For example, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a key intermediate in the synthesis of the quinolone antibiotic Gemifloxacin. ossila.com The chloro substituent is typically displaced by an amine in the final stages of the synthesis.

Similarly, a compound like this compound would be a valuable intermediate. The chloro group at position 7 can be readily substituted, and the hydroxyl/oxo group at position 5 can be modified or may participate in cyclization reactions to form more complex fused heterocyclic systems. The synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones has been reported, and these compounds serve as precursors for polycondensed heterocycles. doi.org The reactivity of the chloro group makes these compounds key starting materials for creating libraries of compounds for drug discovery programs. google.com

Coordination Chemistry of Naphthyridine Ligands and Formation of Metal Complexes

The nitrogen atoms within the 1,6-naphthyridine ring system can act as ligands, coordinating with various metal ions to form metal complexes. lookchem.com The specific geometry and electronic properties of the resulting complexes depend on the metal ion, the substitution pattern on the naphthyridine ligand, and the coordination environment.

1,6-Naphthyridine can act as a bridging ligand, connecting two metal centers. The coordination of 2,2′-bi-1,6-naphthyridine with cobalt(II), zinc(II), and cadmium(II) salts has been shown to form 2D-planar frameworks. cymitquimica.com Gold(III) complexes with 1,6-naphthyridine have also been synthesized and studied. chemsrc.com These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents themselves, where the metal center can introduce new mechanisms of action. lookchem.com The presence of additional donor atoms, such as the oxygen of the hydroxyl/oxo group in this compound, could lead to the formation of multidentate ligands capable of forming stable chelate complexes with metal ions. ossila.com

Future Research Directions and Emerging Challenges in 1,6 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,6-naphthyridine (B1220473) derivatives has traditionally relied on methods like the Skraup reaction and Friedländer condensation. researchgate.net However, the future of synthesizing compounds like 7-Chloro-1,6-naphthyridin-5-ol lies in the development of more efficient, sustainable, and versatile methodologies.

A primary challenge is the creation of atom-economical processes that minimize waste and energy consumption. One-pot multicomponent reactions (MCRs) are a promising avenue, offering the ability to construct complex molecular architectures from simple precursors in a single step. ekb.eg Future research will likely focus on discovering new MCRs that allow for precise control over the substitution patterns on the 1,6-naphthyridine core.

Another key direction is the adoption of green chemistry principles. researchgate.net This includes the use of aqueous solvents, bio-based starting materials, and catalysts that are renewable and non-toxic. For instance, camphor (B46023) sulfonic acid (CSA) has been utilized as an effective catalyst in the synthesis of certain naphthyridine derivatives, showcasing the potential of organocatalysis to replace harsher reagents. ekb.eg The development of photocatalytic or electrochemical methods could further enhance the sustainability of these syntheses.

Recent advancements have also focused on tandem reactions, such as a nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones, which can be converted to highly reactive ditriflate intermediates for rapid diversification. acs.org Applying such innovative strategies to synthesize precursors for This compound could provide more efficient and flexible routes to this and related compounds.

| Synthetic Strategy | Advantages | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, structural diversity. rsc.org | Direct assembly of the substituted core from simple building blocks. |

| Green Chemistry Approaches | Reduced environmental impact, use of safer solvents (e.g., water). researchgate.net | Sustainable production pathways with lower energy consumption. |

| Tandem/Cascade Reactions | Increased complexity in a single operation, reduced purification steps. researchgate.net | Efficient construction of the bicyclic system with desired chloro and hydroxyl groups. |

| Heteroaryl Ditriflate Intermediates | Bench-stable yet highly reactive for rapid functionalization. acs.org | A potential route for late-stage introduction of substituents. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the 1,6-naphthyridine nucleus is not yet fully explored. The presence of two nitrogen atoms influences the electron distribution of the aromatic system, creating unique opportunities for chemical transformations that differ from simpler heterocycles like quinoline (B57606). nih.gov For a molecule such as This compound , the interplay between the electron-withdrawing chloro group, the electron-donating hydroxyl group, and the pyridine-like nitrogen atoms presents a complex reactivity profile.

Future research should focus on leveraging these electronic properties. For example, the chlorine atom at the 7-position could serve as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The challenge lies in achieving regioselectivity and managing the reactivity of other positions on the ring. The development of 1,6-naphthyridine-5,7-ditriflates as highly reactive intermediates for one-pot difunctionalization reactions represents a significant step in this direction. acs.org

Furthermore, the investigation of cycloaddition reactions or ring-opening and rearrangement pathways could lead to novel molecular scaffolds derived from the 1,6-naphthyridine core. The reactivity of tetrahydrobenzo[b] researchgate.nettandfonline.comnaphthyridines with activated alkynes, which can lead to complex products through Stevens rearrangement, highlights the potential for discovering new transformation pathways. nih.gov Understanding and controlling such reactions for substituted naphthyridinols is a key area for future study.

Application of Advanced Analytical and Characterization Techniques

As more complex 1,6-naphthyridine derivatives are synthesized, the need for sophisticated analytical and characterization techniques becomes paramount. While standard methods like NMR and mass spectrometry remain essential, a deeper understanding of the structural and electronic properties of compounds like This compound will require more advanced approaches.

Single-crystal X-ray diffraction, for instance, provides unambiguous structural information, which is crucial for understanding intermolecular interactions in the solid state and for guiding rational drug design. nih.gov For materials science applications, techniques such as cyclic voltammetry are necessary to determine redox properties and energy levels (HOMO/LUMO).

The photophysical properties of 1,6-naphthyridine derivatives are also an area of growing interest. tandfonline.com Advanced spectroscopic techniques, including time-resolved fluorescence spectroscopy and transient absorption spectroscopy, will be essential to characterize excited-state dynamics and quantum yields. These studies are critical for developing new fluorescent probes and materials for organic light-emitting diodes (OLEDs). The application of more advanced techniques like impedance analysis and flow cytometry could also provide rapid and accurate results regarding the effects of these compounds on cellular integrity. mdpi.com

| Analytical Technique | Information Gained | Relevance to 1,6-Naphthyridine Chemistry |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. nih.gov | Confirms stereochemistry and informs solid-state packing for material design. |

| 2D NMR Spectroscopy (COSY, HMBC, HSQC) | Detailed connectivity and structural elucidation. | Unambiguously assigns complex substitution patterns. |

| Cyclic Voltammetry | Redox potentials, HOMO/LUMO energy levels. | Characterizes electronic properties for semiconductor applications. |

| Time-Resolved Spectroscopy | Excited-state lifetimes, quantum yields, and dynamics. | Elucidates photophysical properties for fluorescent probes and OLEDs. |

Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new 1,6-naphthyridine derivatives. mdpi.com These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and structure-property relationships (SPR) that may not be apparent to human researchers.

In the context of rational drug design, ML models can be trained to predict the biological activity, pharmacokinetic properties (ADMET), and potential toxicity of virtual compounds like This compound before they are synthesized. tandfonline.commdpi.com This predictive power can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis and testing. Molecular docking studies, a common computational technique, are already used to predict the binding of naphthyridine derivatives to biological targets. tandfonline.com

Beyond prediction, generative AI models can design novel 1,6-naphthyridine scaffolds with desired properties. mdpi.com By learning from existing chemical data, these models can propose new molecules that are synthetically accessible and optimized for a specific biological target or material application.

Furthermore, AI can assist in synthesis planning. Retrosynthesis algorithms can propose viable synthetic routes to complex target molecules, and reaction prediction models can estimate the likelihood of success for a given chemical transformation. researchgate.net This integration of AI could accelerate the discovery of efficient and novel synthetic pathways to challenging 1,6-naphthyridine targets.

Investigation of Material Science Applications for Naphthyridine Derivatives

The unique electronic and photophysical properties of the naphthyridine core make it an attractive scaffold for applications in material science. acs.org The electron-deficient nature of the two fused pyridine (B92270) rings suggests that 1,6-naphthyridine derivatives could function as n-type organic semiconductors, a class of materials that is relatively rare compared to their p-type counterparts. rsc.orgresearchgate.net

Future research should systematically investigate how substituents on the 1,6-naphthyridine ring, such as the chloro and hydroxyl groups in This compound , modulate the electronic properties of the material. By tuning the electron affinity and ionization potential through chemical modification, it may be possible to design bespoke materials for specific electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The inherent fluorescence of many naphthyridine derivatives also presents opportunities in the development of materials for OLEDs and chemical sensors. researchgate.net The design of 1,6-naphthyridines with high quantum yields and specific emission wavelengths is a key challenge. For example, some fused polycyclic 1,6-naphthyridines exhibit interesting optical properties, making them promising as organic luminescence materials. The investigation of their potential as environment-sensitive fluorophores is an emerging area of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.